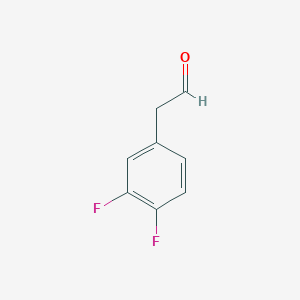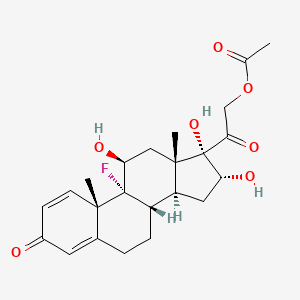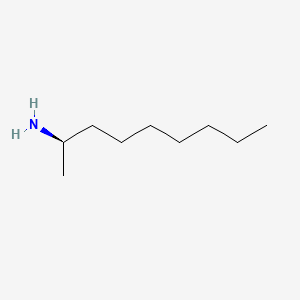![molecular formula C7H6ClN3 B1603938 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 65749-86-2](/img/structure/B1603938.png)
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase. It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 4 position and a methyl group at the 2 position .Chemical Reactions Analysis
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .Physical And Chemical Properties Analysis
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid compound with a molecular weight of 167.6 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a versatile compound used in the synthesis of various derivatives with potential biological activities. For instance, its derivatives have been studied for antibacterial properties. Syntheses of novel 4-chloropyrrolo[2,3-d]pyrimidines and their use in synthesizing tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines required for biological screening are reported (Dave & Shah, 2002).
Antiviral and Antiproliferative Research
The compound has been used in antiviral and antiproliferative research. For example, the sodium salts of 4-chloro- and several 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidines were modified for antiviral and antiproliferative activity studies (Pudlo et al., 1990).
Anticancer Potential
New pyrimidines and related condensed ring systems, including pyrrolo[2,3-d]pyrimidines, have been synthesized for potential anticancer applications. Compound 7, a derivative of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, exhibited weak antitumor activity in vitro (Badawey, 1996).
Microwave-Promoted Cross-Coupling Reactions
Research into the development of new pyrrolo[2,3-d]pyrimidines through microwave-promoted cross-coupling reactions has been explored. This includes the preparation of new pyrrolo[2,3-d]pyrimidines with aryl groups at various positions, demonstrating the compound's utility in advanced organic synthesis (Prieur, Pujol, & Guillaumet, 2015).
Large-Scale Synthesis for Pharmaceutical Applications
The compound has also been involved in large-scale synthesis processes for pharmaceutical applications. A short and efficient synthesis method starting from alanine and malononitrile has been developed, showcasing its importance in pharmaceutical manufacturing (Fischer & Misun, 2001).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The precautionary statements include P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-6(5)7(8)11-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKZZFKLMGDUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634960 | |
| Record name | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
65749-86-2 | |
| Record name | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



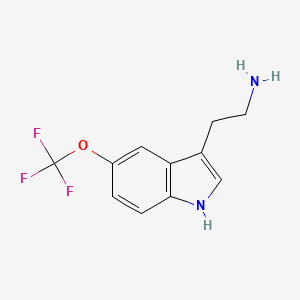
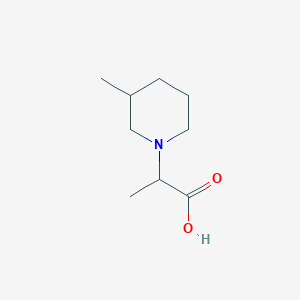
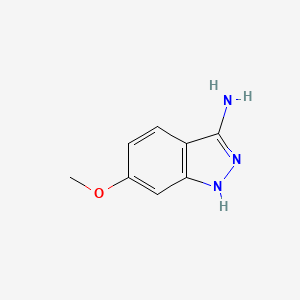
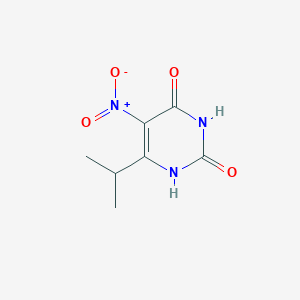
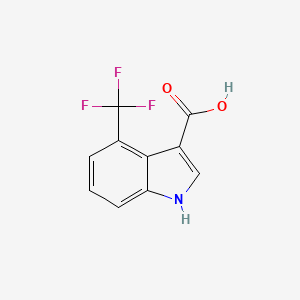
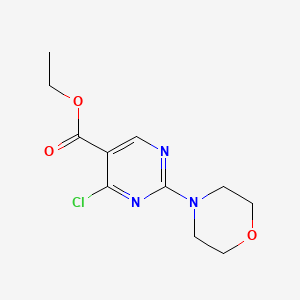
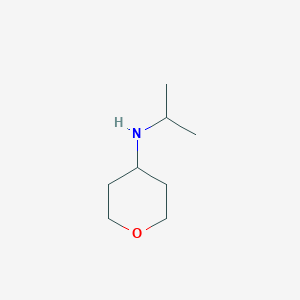
![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
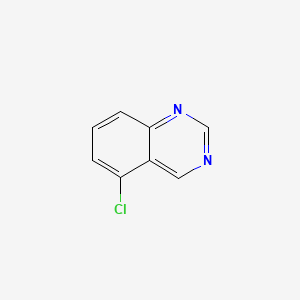
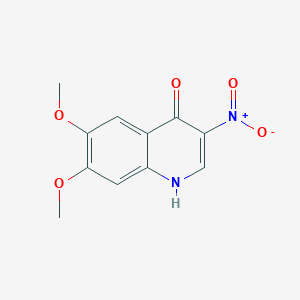
![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)
